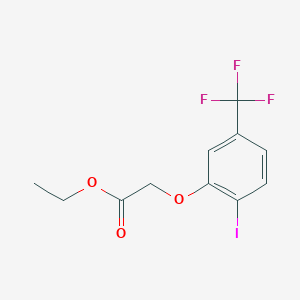

Ethyl 2-(2-iodo-5-(trifluoromethyl)phenoxy)acetate

Description

Ethyl 2-(2-iodo-5-(trifluoromethyl)phenoxy)acetate is a halogenated aromatic ester characterized by:

- Phenoxy core: Substituted with iodine at the ortho-position (C2) and a trifluoromethyl (-CF₃) group at the meta-position (C5).

- Acetate backbone: An ethyl ester-linked acetoxy group (-OCH₂COOEt).

This structure combines electron-withdrawing groups (iodine and -CF₃) with a flexible ester moiety, making it relevant in pharmaceuticals, agrochemicals, and cross-coupling reactions due to the iodine's role as a leaving group .

Properties

Molecular Formula |

C11H10F3IO3 |

|---|---|

Molecular Weight |

374.09 g/mol |

IUPAC Name |

ethyl 2-[2-iodo-5-(trifluoromethyl)phenoxy]acetate |

InChI |

InChI=1S/C11H10F3IO3/c1-2-17-10(16)6-18-9-5-7(11(12,13)14)3-4-8(9)15/h3-5H,2,6H2,1H3 |

InChI Key |

BXNSDJOYELPKRY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=C(C=CC(=C1)C(F)(F)F)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-iodo-5-(trifluoromethyl)phenoxy)acetate typically involves the reaction of 2-iodo-5-(trifluoromethyl)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-iodo-5-(trifluoromethyl)phenoxy)acetate can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The iodo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The phenoxy moiety can be oxidized to form quinone derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenoxyacetates.

Oxidation: Formation of quinone derivatives.

Reduction: Formation of ethyl 2-(2-iodo-5-(trifluoromethyl)phenoxy)ethanol.

Scientific Research Applications

Ethyl 2-(2-iodo-5-(trifluoromethyl)phenoxy)acetate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants

Mechanism of Action

The mechanism of action of Ethyl 2-(2-iodo-5-(trifluoromethyl)phenoxy)acetate is primarily determined by its ability to interact with specific molecular targets. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to penetrate biological membranes more effectively. The phenoxy moiety can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The iodo group can also participate in halogen bonding, further influencing the compound’s interactions with its molecular targets .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

Key analogs differ in halogen type, substituent position, and additional functional groups:

Key Observations :

- Iodo vs. Chloro/Fluoro : The iodine atom in the target compound offers superior reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chloro/fluoro analogs due to its lower bond dissociation energy .

- Trifluoromethyl Position : -CF₃ at C5 (target compound) vs. C2/C3/C4 (analogs) significantly alters electronic effects (e.g., para-substitution reduces steric hindrance but weakens electron withdrawal) .

Yield Comparison :

| Compound | Typical Yield (%) | Key Challenge |

|---|---|---|

| Target (iodo) | 60–75 | Iodine’s volatility and side reactions |

| Chloro analog | 70–85 | Bromination selectivity |

| Ethyl 2-(2-CF₃-phenoxy)acetate | 80–90 | Minimal steric hindrance |

Physicochemical Properties

| Property | Target Compound | Chloro Analog | Fluoro Analog |

|---|---|---|---|

| LogP | 3.8–4.2 | 3.5–3.9 | 3.0–3.4 |

| Solubility (μg/mL) | 12–18 (DMSO) | 20–30 (DMSO) | 40–50 (DMSO) |

| Melting Point (°C) | 85–90 | 92–95 | 78–82 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.